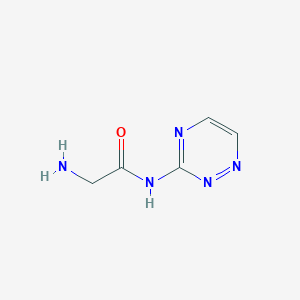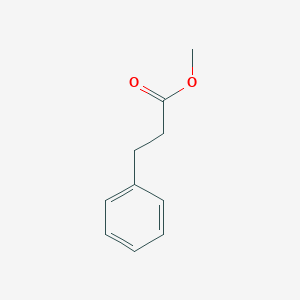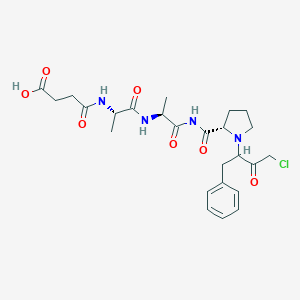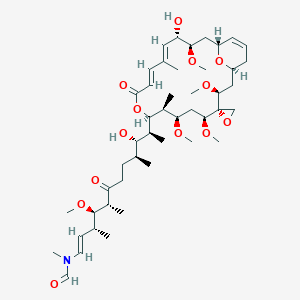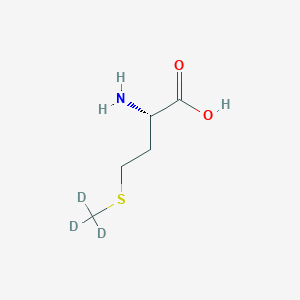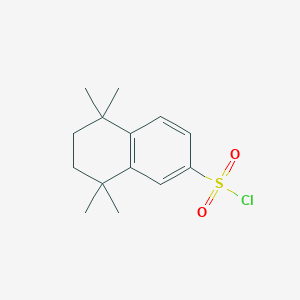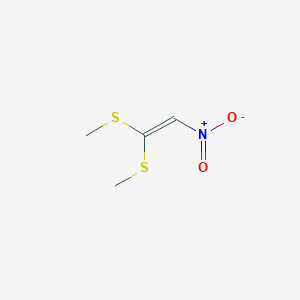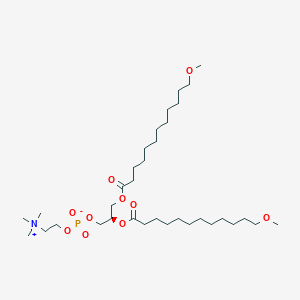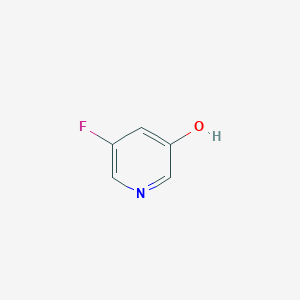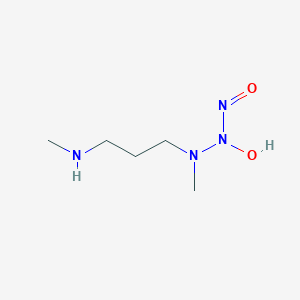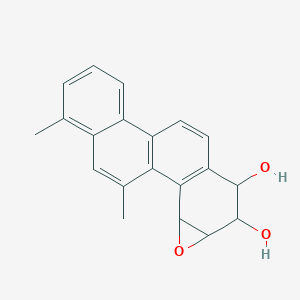
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a naturally occurring alkaloid that has been extensively studied for its potential therapeutic properties. It was first isolated from the plant Ochrosia elliptica in 1959 and has since been found in several other plant species. Ellipticine has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.
Wirkmechanismus
The mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to involve several pathways. Ellipticine has been shown to intercalate into DNA, disrupting the normal structure and function of the molecule. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Ellipticine has also been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Ellipticine has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Ellipticine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to possess anti-inflammatory effects, reducing inflammation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
Ellipticine possesses several advantages and limitations for lab experiments. Its potent anticancer properties make it a valuable tool for cancer research, but its low solubility and toxicity limit its use in certain experiments. Additionally, the high cost of synthesis and isolation may make it less accessible for some researchers.
Zukünftige Richtungen
There are several future directions for research on 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One area of interest is the development of more efficient and cost-effective methods of synthesis and isolation. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene and its potential for the treatment of various diseases. Finally, the development of novel derivatives and analogs of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may lead to the discovery of more potent and selective compounds for therapeutic use.
Synthesemethoden
Ellipticine can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and biotransformation. Chemical synthesis involves the use of various reagents and solvents to create the compound, while biotransformation uses microorganisms or enzymes to convert precursor molecules into 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. The most common method of synthesis is through isolation from natural sources, as it provides a more environmentally friendly and cost-effective approach.
Wissenschaftliche Forschungsanwendungen
Ellipticine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Ellipticine has also been found to possess antiviral and antibacterial effects, making it a potential candidate for the treatment of viral and bacterial infections.
Eigenschaften
CAS-Nummer |
139627-44-4 |
|---|---|
Produktname |
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
16,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-4-3-5-11-12-6-7-13-16(15(12)10(2)8-14(9)11)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3 |
InChI-Schlüssel |
WJNMOHJPMIXLHU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C |
Kanonische SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C |
Andere CAS-Nummern |
139627-44-4 |
Synonyme |
1,2-dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,7-diMeC-1,2-dihydroxy-3,4-epoxide 5,7-diMeCDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



